N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide

Description

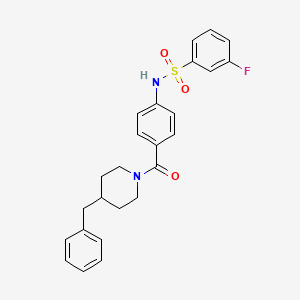

N-(4-(4-Benzylpiperidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzylpiperidine moiety linked via a carbonyl group to a phenyl ring, which is further substituted with a 3-fluorobenzenesulfonamide group. The fluorine atom at the meta position of the benzenesulfonamide may enhance electronic effects and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O3S/c26-22-7-4-8-24(18-22)32(30,31)27-23-11-9-21(10-12-23)25(29)28-15-13-20(14-16-28)17-19-5-2-1-3-6-19/h1-12,18,20,27H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOLGIVHIPXKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide is a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals. The benzyl-piperidines have shown activity against different viruses. .

Biological Activity

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide is a complex organic compound with significant implications in medicinal chemistry. Its structure incorporates a benzylpiperidine moiety and a fluorinated phenyl group, which contribute to its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈FN₃O₂S. The compound features several functional groups that enhance its interaction with biological targets:

- Benzylpiperidine : Known for moderate analgesic effects.

- Fluorobenzene : Associated with anticancer activity.

- Sulfonamide : Often linked to antibacterial properties.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzylpiperidine can inhibit PARP (Poly (ADP-ribose) polymerase) enzymes, which play a crucial role in DNA repair mechanisms within cancer cells. The inhibition of PARP leads to increased cytotoxicity in tumor cells, particularly when combined with other chemotherapeutics.

2. Neurotransmitter Reuptake Inhibition

Another critical area of research is the compound's influence on neurotransmitter systems. A study involving synthetic 4-benzylpiperidine carboxamides demonstrated that structural modifications could enhance the inhibition of serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT). The presence of specific substituents on the aromatic rings significantly affected selectivity and potency against these transporters .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the effectiveness of this compound can be attributed to:

- Linker Length : The number of carbon linkers between functional groups influences binding affinity and selectivity.

- Aromatic Substituents : Variations in aromatic groups can enhance or diminish inhibitory effects on neurotransmitter transporters.

Table 1 summarizes key findings from SAR studies:

| Compound | Linker Length | SERT Inhibition | NET Inhibition | DAT Inhibition |

|---|---|---|---|---|

| A | 2 Carbons | High | Moderate | High |

| B | 3 Carbons | Moderate | High | Low |

| C | 2 Carbons | Very High | Low | Moderate |

Case Study 1: Anticancer Efficacy

A study demonstrated that a derivative of this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The compound induced apoptosis more effectively, indicating its potential as a novel anticancer agent .

Case Study 2: Neurotransmitter Modulation

In another investigation, compounds based on the benzylpiperidine scaffold showed promising results in modulating neurotransmitter levels in animal models. The compounds significantly inhibited DAT, leading to increased dopamine levels, which could be beneficial for treating conditions like depression and ADHD .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural similarities and differences between the target compound and related molecules from the evidence:

Key Observations

Sulfonamide Group Positioning :

- The target compound’s 3-fluorobenzenesulfonamide differs from the 4-fluorobenzenesulfonyl group in . This positional variation may influence binding pocket interactions in enzyme targets, as meta-substituted fluorines can alter dipole moments and hydrogen-bonding capacity compared to para-substituted analogs.

Piperidine Substitution: The benzylpiperidine-carbonyl-phenyl backbone in the target compound contrasts with the piperidine-3-carboxamide in .

Heterocyclic Systems :

- The pyrazolo-pyrimidin-chromen hybrid in introduces a planar aromatic system absent in the target compound. Such systems are often associated with intercalation or fluorescence-based applications, suggesting divergent therapeutic avenues.

Synthetic Accessibility :

- The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as seen in ) or amide bond formation (as in ). These methods are well-established for aryl-aryl and sulfonamide linkages, supporting scalable production.

Physicochemical and Pharmacokinetic Predictions

- Metabolic Stability: Fluorine substitution in both the target and may reduce oxidative metabolism, improving half-life relative to non-fluorinated analogs.

- Solubility : The sulfonamide group in all compounds enhances water solubility, though the chromen system in could introduce π-π stacking challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.